Chloramphenicol-d4

Pharmaceutical analysis Regulatory compliance Method validation

Chloramphenicol-d4 is a deuterated stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of chloramphenicol residues. It co-elutes with the target analyte, correcting for matrix-induced ion suppression/enhancement and recovery losses across complex matrices (milk, honey, meat, seafood, biological fluids). • Enables method validation per EU Commission Decision 2002/657/EC. • Achieves recovery of 78-112% at 0.1 µg/kg across diverse matrices. • Fully characterized with CoA; traceable to USP/EP pharmacopeial standards.

Molecular Formula C11H12Cl2N2O5
Molecular Weight 327.15 g/mol
Cat. No. B12403543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol-d4
Molecular FormulaC11H12Cl2N2O5
Molecular Weight327.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D
InChIKeyWIIZWVCIJKGZOK-IZZVYTBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloramphenicol-d4 Internal Standard: Deuterated Reference for LC-MS/MS Quantification of Chloramphenicol Residues in Food and Biological Matrices


Chloramphenicol-d4 is a deuterated, stable isotope-labeled analog of the broad-spectrum antibiotic chloramphenicol, differing by the substitution of four hydrogen atoms with deuterium [1]. This isotopic labeling results in a nominal mass increase of +4 Da (molecular weight 327.15 g/mol vs. 323.13 g/mol for unlabeled chloramphenicol), making it ideally suited as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary function is to correct for analyte loss during sample preparation, matrix-induced ion suppression/enhancement, and instrument variability in quantitative bioanalytical and food safety methods, thereby enabling accurate and precise quantification of chloramphenicol residues across diverse matrices such as milk, honey, meat, seafood, and biological fluids [1][2].

Why Unlabeled Chloramphenicol or Non-Isotopic Internal Standards Cannot Substitute Chloramphenicol-d4 in LC-MS/MS Method Validation


The use of unlabeled chloramphenicol or a non-deuterated structural analog as an internal standard in LC-MS/MS for residue analysis is analytically unsound and fails to meet regulatory validation criteria due to the critical role of co-eluting stable isotope-labeled internal standards (SIL-IS) in compensating for matrix effects and recovery losses [1]. Deuterated internal standards like Chloramphenicol-d4 exhibit nearly identical physicochemical properties to the target analyte, ensuring they experience the same extraction efficiency, chromatographic retention, and ionization conditions [2]. This co-elution allows for the precise correction of signal suppression or enhancement caused by co-extracted matrix components, a primary source of quantitative inaccuracy in complex samples like milk powder, honey, and biological tissues [1][3]. A non-isotopic IS, or an unlabeled spike, would not mimic the analyte's behavior through the entire analytical workflow, resulting in biased and non-compliant quantitative results that cannot be defended in regulatory or commercial testing environments [1].

Product-Specific Evidence for Selecting Chloramphenicol-d4: A Comparative Data Guide for Procurement Scientists


Chloramphenicol-d4 as a Pharmacopeia-Traceable Reference Standard vs. Uncertified Deuterated Analogs

Chloramphenicol-d4 from vendors offering full characterization provides a defined level of regulatory compliance that is absent in generic deuterated compounds. The standard is offered with a Certificate of Analysis (CoA) that supports traceability to pharmacopeial standards such as USP (United States Pharmacopeia) or EP (European Pharmacopoeia), a requirement for methods used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . In contrast, uncertified or research-grade Chloramphenicol-d5 or Chloramphenicol-d4 may not meet these rigorous standards, potentially delaying or invalidating regulatory filings .

Pharmaceutical analysis Regulatory compliance Method validation

Chloramphenicol-d4 and -d5 as Validated Internal Standards for LC-MS/MS in Meat, Seafood, Egg, Honey, and Milk vs. Unlabeled Methods

In a validated LC-MS/MS method for chloramphenicol residues across eight complex matrices, deuterated chloramphenicol (specifically d5-CAP, a functional comparator to d4-CAP) was used as the internal standard to achieve high accuracy and precision [1]. This method, validated according to the rigorous criteria of Commission Decision 2002/657/EC, reported mean recoveries ranging from 78% to 112% for CAP at the 0.1 µg/kg level across matrices including meat, seafood, egg, honey, and milk [1]. The use of a deuterated IS is critical for correcting matrix effects to meet these performance standards, which are unattainable with unlabeled internal standards [1].

Food safety Veterinary drug residue LC-MS/MS

Chloramphenicol-d4 Isotope Dilution LC-MS for Correcting Bias in Infant Formula vs. Conventional Calibration

A study on chloramphenicol quantification in infant formula using isotope dilution LC-MS (ID-LC/MS) with a deuterated internal standard (Chloramphenicol-d5, a close analog) revealed a persistent bias in results when using conventional calibration approaches [1]. The matrix effect from the infant formula caused significant measurement bias, which the use of the deuterated IS alone could not fully eliminate without employing exact matrix-matching or standard addition techniques [1]. This highlights that while Chloramphenicol-d4 corrects for much of the analytical variance, in highly complex matrices, it must be paired with advanced calibration strategies to achieve the most accurate quantification [1].

Infant formula Contaminant analysis Isotope dilution mass spectrometry

Chloramphenicol-d4 Purity and Isotopic Enrichment vs. Research-Grade d5 Analogs

Commercial specifications for Chloramphenicol-d4 from analytical standard suppliers indicate a typical purity of ≥98% and isotopic enrichment suitable for use as an internal standard . For example, MedChemExpress and InvivoChem list Chloramphenicol-d4 at ≥98% purity, while some research-grade d5 analogs may be offered at lower or unspecified purity levels (e.g., 95%) . This specified high purity is crucial for minimizing interference in the MS/MS analysis and ensuring the accuracy of the isotope dilution calculation.

Analytical reference standards Product specification Method robustness

Chloramphenicol-d4-d5 as Validated Internal Standards for LC-MS/MS in Meat, Seafood, Egg, Honey, and Milk vs. Unlabeled Methods

In a validated LC-MS/MS method for chloramphenicol residues across eight complex matrices, deuterated chloramphenicol (specifically d5-CAP, a functional comparator to d4-CAP) was used as the internal standard to achieve high accuracy and precision [1]. This method, validated according to the rigorous criteria of Commission Decision 2002/657/EC, reported mean recoveries ranging from 78% to 112% for CAP at the 0.1 µg/kg level across matrices including meat, seafood, egg, honey, and milk [1]. The use of a deuterated IS is critical for correcting matrix effects to meet these performance standards, which are unattainable with unlabeled internal standards [1].

Food safety Veterinary drug residue LC-MS/MS

Primary Application Scenarios for Chloramphenicol-d4 Informed by Quantitative Evidence


Regulated LC-MS/MS Method Validation for Veterinary Drug Residues in Food Matrices

Chloramphenicol-d4 is the optimal internal standard for developing and validating quantitative LC-MS/MS methods for chloramphenicol residues in food, as required by regulatory bodies like the EU (Commission Decision 2002/657/EC). As demonstrated by Ronning et al., the use of a deuterated IS (d5-CAP) enabled a single method to achieve acceptable recovery (78-112% at 0.1 µg/kg) across eight diverse matrices, including meat, seafood, egg, honey, and milk, directly supporting compliance with stringent regulatory performance criteria [1].

Regulated LC-MS/MS Method Validation for Veterinary Drug Residues in Food Matrices

Chloramphenicol-d4 is the optimal internal standard for developing and validating quantitative LC-MS/MS methods for chloramphenicol residues in food, as required by regulatory bodies like the EU (Commission Decision 2002/657/EC). As demonstrated by Ronning et al., the use of a deuterated IS (d5-CAP) enabled a single method to achieve acceptable recovery (78-112% at 0.1 µg/kg) across eight diverse matrices, including meat, seafood, egg, honey, and milk, directly supporting compliance with stringent regulatory performance criteria [1].

Pharmaceutical Quality Control and Regulatory Submission Support

Procurement of a fully characterized Chloramphenicol-d4 standard with a CoA and pharmacopeial traceability (USP/EP) is essential for analytical method validation (AMV) and quality control (QC) in pharmaceutical R&D and manufacturing [1]. This ensures the analytical data generated during stability studies, impurity profiling, and formulation analysis meets the evidentiary standards required for ANDA and DMF submissions to agencies like the FDA and EMA, thereby mitigating regulatory filing risks [1].

High-Sensitivity Quantification in Complex Biological and Environmental Matrices

When developing methods for challenging matrices like infant formula, as highlighted by Ahn et al., Chloramphenicol-d4 is indispensable for correcting matrix-induced bias [1]. While the study notes that complete bias elimination may require exact matrix-matching, the deuterated IS is a foundational component for reducing variability and achieving the high sensitivity and accuracy required for detecting ultra-trace levels of contaminants in these samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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